2-(Diethylamino)cyclohexan-1-one
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Overview
Description
2-(Diethylamino)cyclohexan-1-one is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a cyclic ketone with a diethylamino group attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-(Diethylamino)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Safety and Hazards
The safety information for “2-(Diethylamino)cyclohexan-1-one” indicates that it is a dangerous compound . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylamine under specific conditions. One common method is the Mannich reaction, where cyclohexanone reacts with formaldehyde and diethylamine to form the desired product . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at a controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)cyclohexan-1-one: Similar structure with a dimethylamino group instead of a diethylamino group.
Cyclohexanone: The parent compound without any amino substitution.
2-(Pyrrolidin-1-yl)cyclohexan-1-one: Contains a pyrrolidine ring instead of a diethylamino group.
Uniqueness
2-(Diethylamino)cyclohexan-1-one is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
2-(diethylamino)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHEYKBHKVKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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